4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid
Description
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid is a benzoic acid derivative featuring a hexyl ether linkage substituted with a propionyloxy group at the 6-position. The compound combines a rigid aromatic core with a flexible aliphatic chain terminated by a propionate ester.
Properties
IUPAC Name |
4-(6-propanoyloxyhexoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHPETSZJYUTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid involves multiple steps. One common method includes the esterification of 6-hydroxyhexanoic acid with propionic anhydride to form 6-(propionyloxy)hexanoic acid . This intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionyloxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The propionyloxy group and the benzenecarboxylic acid moiety play crucial roles in its binding to target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid with structurally related compounds, focusing on ester groups, chain length, synthesis methods, and applications.
Ester Group Variations
Key Insight : The propionyloxy variant lacks the unsaturated bond present in acryloyloxy and methacryloyloxy esters, limiting its utility in polymerization but enhancing hydrolytic stability.
Chain Length and Substituent Effects
Key Insight: Longer chains (e.g., C11 in ) enhance solubility in nonpolar solvents, while shorter chains (C5 in ) improve synthetic accessibility.
Commercial Availability and Purity
Biological Activity
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid, also known by its CAS number 83883-26-5, is a compound that has garnered attention in the field of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C16H20O5
- Molecular Weight: 292.33 g/mol
- Structure: The compound features a benzenecarboxylic acid core with a propionyloxy hexyl side chain, which is significant for its biological interactions.
This compound acts primarily through its interaction with biological targets that modulate signaling pathways. Notably, it has been shown to:
- Release Nitric Oxide (NO): The compound can facilitate the release of NO from S-nitrosoglutathione, which plays a crucial role in immune modulation by polarizing macrophages toward a pro-inflammatory M1 phenotype. This is particularly beneficial for cancer immunotherapy as it enhances the immune response against tumors .
- Formation of Metal Complexes: The carboxylate groups in the compound can act as bidentate ligands for metal ions, such as Cu(II), forming stable complexes that may influence biological activity through metal-mediated pathways .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Anti-Cancer Activity
Research indicates that the compound's ability to release NO can effectively polarize macrophages, enhancing their anti-tumor activity. A study demonstrated that sustained NO release from a polymer network containing this compound maintained macrophage polarization for over 90 days in physiological conditions .
Immunomodulatory Effects
The compound's role in modulating immune responses has been emphasized in studies focusing on chronic inflammatory conditions. By promoting M1 macrophage polarization, it may alleviate symptoms associated with various inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Nitric Oxide Release | Polarizes macrophages to M1 phenotype | |
| Metal Complexation | Forms Cu(II) complexes | |
| Anti-Cancer | Enhances immune response against tumors |
Case Study 1: Cancer Immunotherapy
In a recent study, a polymer network incorporating this compound was developed to achieve sustained NO release. This approach significantly improved the anti-tumor efficacy in preclinical models by effectively activating the immune system against cancer cells. The study concluded that such compounds could be pivotal in designing novel cancer therapies that leverage the body's immune system .
Case Study 2: Inflammatory Diseases
Another investigation focused on the use of this compound in treating chronic inflammatory diseases. The results indicated that its immunomodulatory properties could reduce inflammation markers and improve symptoms in animal models of diseases like asthma and chronic obstructive pulmonary disease (COPD). This positions the compound as a potential candidate for further development in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step esterification and coupling process. A common approach includes:
Esterification : React 4-hydroxybenzoic acid with hexanediol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the hexyloxy spacer .
Propionylation : Treat the intermediate with propionyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), to form the propionyloxy group.
- Critical Parameters :
- Solvent purity (anhydrous conditions) to avoid hydrolysis of the ester.
- Temperature control (<30°C) during propionylation to minimize side reactions .
- Yield Optimization :
Use stoichiometric excess (1.2–1.5 eq) of propionyl chloride and monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. What characterization techniques are most effective for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm the presence of characteristic peaks:
- δ 8.0–7.8 ppm (aromatic protons from benzoic acid).
- δ 4.1–3.9 ppm (methyleneoxy groups in the hexyl chain).
- δ 1.2–1.0 ppm (methyl group from propionyloxy) .
- 13C NMR : Identify ester carbonyls (δ ~170 ppm) and aromatic carbons.
- High-Performance Liquid Chromatography (HPLC) :
Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve unreacted starting materials . - Mass Spectrometry (MS) :
Confirm molecular ion peak [M+H]+ at m/z 292.327 (calculated) .
Q. How does the solubility profile of this compound impact experimental design in biological assays?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water | <0.1 |
| (Derived from analogs in ) |
- Design Considerations :
- For cell-based studies, dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity).
- For in vitro enzymatic assays, pre-mix with ethanol and dilute in buffer (pH 7.4) to prevent precipitation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations :
Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize the geometry and calculate electrostatic potential maps, identifying reactive sites for functionalization . - Molecular Docking :
Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Focus on hydrogen bonding between the benzoic acid group and catalytic residues (e.g., Arg120 in COX-2) . - SAR Analysis :
Modify the hexyl chain length or propionyl group and correlate changes with binding affinity (ΔG) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Harmonization Framework :
Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for enzyme inhibition) and apply statistical tests (ANOVA) to identify outliers .
Batch Variability Check : Compare purity (HPLC) and stereochemical integrity (chiral HPLC) across samples .
Assay Standardization : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
- Case Example :
Discrepancies in antimicrobial activity may arise from differences in bacterial strain preparation (log-phase vs. stationary-phase cultures) .
Q. How can reaction engineering principles improve scalability of the synthesis?
- Methodological Answer :
- Continuous Flow Chemistry :
- Replace batch reactors with microfluidic systems to enhance heat/mass transfer during esterification (residence time: 30 min, 60°C) .
- Catalyst Recycling :
Immobilize DMAP on silica nanoparticles for reuse (>5 cycles without loss of activity) . - Process Analytical Technology (PAT) :
Implement in-line FTIR to monitor reaction progress and automate feed adjustments .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a research setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) :
Wear nitrile gloves, lab coat, and safety goggles (≥ANSI Z87.1 standard) . - Ventilation :
Use fume hoods with face velocity ≥0.5 m/s during synthesis . - First Aid :
- Eye Contact : Rinse with saline solution (15 min) and consult ophthalmologist .
- Skin Exposure : Wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
